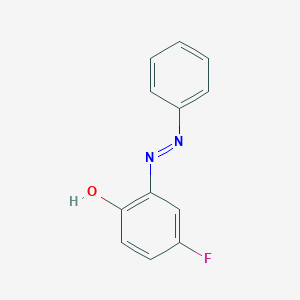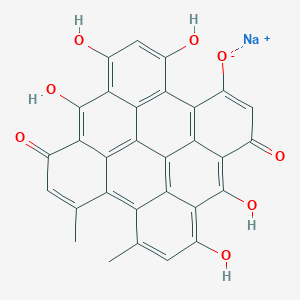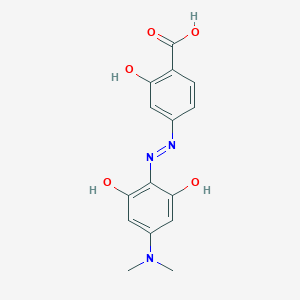
1-Bromo-2,3-dichloro-2-fluoropropane, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dichloro-2-fluoropropane, 98% (also known as 1-BDCF) is a halogenated hydrocarbon compound used in a variety of scientific research applications. This compound is a colorless liquid with a sweet, pungent odor and has a boiling point of 82°C. It is used as an intermediate in the synthesis of organic compounds and as a reagent in a variety of laboratory experiments. 1-BDCF has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of potential applications.
Applications De Recherche Scientifique
1-BDCF has a variety of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including those used in the pharmaceutical industry. It has also been used as a reagent in a variety of laboratory experiments, such as the synthesis of 1-bromo-2-chloro-2-fluoroethane (1-BCFE). In addition, 1-BDCF has been used in the study of biochemistry, physiology, and pharmacology, and has been found to have potential applications in the treatment of certain diseases.
Mécanisme D'action
1-BDCF has been found to act as an inhibitor of a variety of enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to inhibit the activity of a variety of other enzymes, including those involved in the synthesis of certain hormones. In addition, 1-BDCF has been found to have an effect on the expression of certain genes, and to have an effect on the regulation of certain cellular processes.
Biochemical and Physiological Effects
1-BDCF has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the metabolism of carbohydrates, lipids, and proteins, as well as on the expression of certain genes. In addition, 1-BDCF has been found to have an effect on the regulation of certain cellular processes, and to have an effect on the synthesis of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-BDCF in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to obtain. In addition, it is a relatively non-toxic compound, and it is relatively stable in aqueous solutions. However, there are a number of potential limitations to the use of 1-BDCF in laboratory experiments. It is a halogenated hydrocarbon, and thus it may be subject to degradation in the presence of certain catalysts or other compounds. In addition, it is a relatively volatile compound, and thus it may be difficult to store for long periods of time.
Orientations Futures
1-BDCF has a variety of potential applications in scientific research, and there are a number of potential future directions for research. These include further studying the effects of 1-BDCF on the metabolism of carbohydrates, lipids, and proteins, as well as the effects of 1-BDCF on the expression of certain genes and the regulation of certain cellular processes. Additionally, further research could be conducted on the potential applications of 1-BDCF in the treatment of certain diseases. Other potential future directions for research include the development of novel synthetic methods for the production of 1-BDCF, as well as the development of novel applications for this compound.
Méthodes De Synthèse
1-BDCF is produced by the reaction of 1-bromo-2,3-dichloro-2-fluorobutane (1-BDCFB) with a base such as sodium hydroxide. The reaction proceeds in two steps, first forming an alkene intermediate and then a 1-bromo-2,3-dichloro-2-fluoropropane (1-BDCF) product. The reaction can be represented as follows:
1-BDCFB + NaOH → 1-BDCF + NaBr
Propriétés
IUPAC Name |
1-bromo-2,3-dichloro-2-fluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl2F/c4-1-3(6,7)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICBDVJWRKQUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichloro-2-fluoropropane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)




![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)







